N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
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Overview
Description
Thiazole, a nitrogen heterocycle with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms, is often introduced into fungicides molecule design . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Scientific Research Applications
Polymer Chemistry and Hydrogels
N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride has applications in polymer chemistry. It can be copolymerized with other monomers to create hydrogels with tunable properties. These hydrogels find use in wound healing, drug delivery, and tissue engineering .
Mechanism of Action
While the specific mechanism of action for “N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride” is not available, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2.ClH/c1-14-13-26-17(19-14)12-21-8-10-22(11-9-21)18(23)15-4-6-16(7-5-15)27(24,25)20(2)3;/h4-7,13H,8-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLWVUALXGNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride |
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